Phenyl vinyl sulfone

Catalog No.
S569991
CAS No.
5535-48-8
M.F
C8H8O2S
M. Wt
168.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl vinyl sulfone

CAS Number

5535-48-8

Product Name

Phenyl vinyl sulfone

IUPAC Name

ethenylsulfonylbenzene

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

InChI

InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2

InChI Key

UJTPZISIAWDGFF-UHFFFAOYSA-N

SMILES

C=CS(=O)(=O)C1=CC=CC=C1

Synonyms

(Ethenylsulfonyl)benzene; Ethenyl Phenyl Sulfone; NSC 35394; URI 744; Vinylsulfonylbenzene

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC=C1

The exact mass of the compound Phenyl vinyl sulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyl vinyl sulfone (CAS 5535-48-8) is a crystalline solid recognized as a highly reactive monofunctional Michael acceptor and dienophile. Its reactivity is driven by the potent electron-withdrawing phenylsulfonyl group, which activates the adjacent vinyl moiety for nucleophilic attack and cycloaddition reactions. This makes it a versatile building block in multi-step organic synthesis, particularly for creating complex heterocyclic and carbocyclic structures, and as a monomer in specialty polymer production where thermal stability and specific chemical functionalities are required. Unlike many common vinyl monomers, its solid form (melting point 67-69 °C) and thermal stability offer distinct handling and processability advantages in specific laboratory and industrial workflows.

Substituting Phenyl vinyl sulfone (PVS) with seemingly similar compounds often leads to process failures or suboptimal outcomes. Divinyl sulfone (DVS), a common bifunctional crosslinker, is unsuitable for applications requiring monofunctional chain termination or simple adduct formation, as it will induce gelation and network formation. Less reactive Michael acceptors, such as acrylates, exhibit significantly slower reaction kinetics with nucleophiles like thiols, making PVS the choice for processes where rapid and highly selective conjugation is critical. The alkyl analog, ethyl vinyl sulfone, while also a reactive Michael acceptor, lacks the specific steric profile and electronic contributions of the phenyl group, which can be critical for directing stereoselectivity in cycloadditions or influencing the final properties (e.g., refractive index, thermal stability) of derived polymers. Therefore, selection of PVS is a deliberate choice for its specific reactivity, monofunctionality, and the unique properties imparted by the phenylsulfonyl group.

Superior Thiol-Michael Addition Reactivity Over Acrylates

In studies comparing Michael acceptors, vinyl sulfones demonstrate significantly higher reactivity and selectivity towards thiols compared to common acrylates. For instance, in a competitive reaction with hexanethiol, ethyl vinyl sulfone (EVS), a close analog of PVS, reached 100% conversion while the comparator, hexyl acrylate (HA), showed less than 10% conversion. The reaction rate of EVS with the thiol was approximately 7 times higher than that of HA. This high reactivity, driven by the strongly electron-withdrawing sulfone group, allows for rapid and selective reactions under mild conditions, often without the need for catalysts that are required for less reactive acrylates.

Evidence DimensionReaction Rate & Selectivity in Thiol-Michael Addition
Target Compound DataVinyl sulfone class: ~7x higher reaction rate than acrylate class.
Comparator Or BaselineHexyl Acrylate (HA): Reaches <10% conversion while ethyl vinyl sulfone reaches 100% conversion in a competitive reaction.
Quantified DifferenceVinyl sulfones react ~7 times faster and with high selectivity over acrylates.
ConditionsCompetitive reaction of ethyl vinyl sulfone (EVS) and hexyl acrylate (HA) with hexanethiol (HT) at a 1:1:2 molar ratio.

For applications requiring fast, high-yield, and selective conjugation to thiols, such as in bioconjugation or advanced polymer synthesis, PVS provides a significant process advantage over more common but less reactive acrylates.

High Chemoselectivity for Cysteine Modification Over Other Nucleophilic Residues

While maleimides are the most common reagents for cysteine conjugation, the resulting thioether bond can be unstable and undergo retro-Michael reactions. Vinyl sulfones form exceptionally stable thioether linkages. More importantly, derivatives like N-methyl-N-phenylvinylsulfonamide demonstrate high selectivity for cysteine residues over other nucleophilic amino acids such as lysine, tyrosine, and histidine under physiological pH. In a model peptide containing multiple nucleophilic residues, modification occurred exclusively at the cysteine residue. This selectivity avoids the off-target labeling that can occur with other electrophiles, especially at higher pH values, ensuring a more homogeneous and well-defined final conjugate.

Evidence DimensionAmino Acid Selectivity
Target Compound DataExclusive modification of cysteine residue.
Comparator Or BaselineOther nucleophilic residues (lysine, tyrosine, histidine, serine, etc.) present in the same peptide showed no modification.
Quantified DifferenceQualitatively complete selectivity for cysteine.
ConditionsReaction of N-methyl-N-phenylvinylsulfonamide with a model peptide at pH 7.4, 37 °C.

This ensures the precise, predictable, and reproducible modification of proteins, which is a critical procurement requirement for developing antibody-drug conjugates (ADCs), diagnostic probes, and other advanced biotherapeutics.

Established Utility as a Dienophile for Complex Molecule Synthesis

Phenyl vinyl sulfone is well-established as a moderately reactive but highly effective dienophile in [4+2] cycloaddition (Diels-Alder) reactions. Its utility is not just in the cycloaddition itself, but in the subsequent transformations of the resulting adduct. The phenylsulfonyl group can be reductively eliminated, effectively making phenyl vinyl sulfone a stable, solid synthon for less convenient gaseous reagents like ethylene or acetylene in the construction of six-membered rings. This two-step sequence allows for the controlled formation of complex scaffolds that would be difficult to access directly, highlighting its value as a strategic precursor in process chemistry and drug discovery.

Evidence DimensionSynthetic Utility as Ethylene/Acetylene Synthon
Target Compound DataServes as a stable, solid precursor for ethylene and acetylene equivalents in Diels-Alder reactions.
Comparator Or BaselineDirect use of gaseous ethylene or acetylene, which is hazardous and requires specialized equipment.
Quantified DifferenceNot applicable (process and handling advantage).
ConditionsDiels-Alder cycloaddition followed by reductive elimination of the phenylsulfonyl group.

This provides a safer, more practical, and process-compatible route for synthesizing complex cyclic molecules, making it a preferred building block over hazardous gaseous alternatives for industrial and laboratory-scale synthesis.

Cysteine-Specific Labeling for Stable Antibody-Drug Conjugates (ADCs)

Where high stability and precise targeting of cysteine residues are paramount, Phenyl vinyl sulfone derivatives are the right choice. Their ability to form highly stable thioether bonds, in contrast to the reversible nature of maleimide adducts, and their demonstrated selectivity for cysteine over other nucleophilic residues, minimizes off-target effects and ensures a homogeneous drug-to-antibody ratio (DAR).

Synthesis of Functional Polymers via Controlled Michael Addition

In polymerization processes that rely on rapid and selective thiol-ene or thiol-Michael reactions, Phenyl vinyl sulfone is specified. Its significantly faster reaction kinetics compared to standard acrylates allows for efficient polymerization and cross-linking under mild, often catalyst-free conditions, providing better process control and higher purity in the final material.

Precursor for Complex Heterocycles in Pharmaceutical Synthesis

For multi-step syntheses requiring the construction of complex six-membered rings, Phenyl vinyl sulfone is a preferred building block. It serves as a safe and easy-to-handle solid equivalent for gaseous dienophiles like ethylene or acetylene, streamlining the synthetic route and enhancing process safety and scalability in the production of advanced intermediates.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

168.02450067 g/mol

Monoisotopic Mass

168.02450067 g/mol

Heavy Atom Count

11

UNII

31973457VY

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (95.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5535-48-8

Wikipedia

Phenyl vinyl sulfone

Dates

Last modified: 08-15-2023

Explore Compound Types